molecular formula C9H14N2S2 B034445 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- CAS No. 102093-68-5

1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-

Cat. No. B034445
M. Wt: 214.4 g/mol
InChI Key: AOFIWCXMXPVSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- is a chemical compound that belongs to the class of aromatic amines . It is also known by its common name, p-phenylenediamine . This chemical is commonly used in hair dyes and cosmetic products, as well as in the production of polymers and photographic developer solutions .


Molecular Structure Analysis

The molecular formula of 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- is C9H14N2S2 . The molecular weight is 214.36 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The boiling point of 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- is predicted to be 318.1±42.0 °C . The density is predicted to be 1.23±0.1 g/cm3 .

Scientific Research Applications

  • It is utilized in chemical research for synthesizing compounds with 2,4-bis-(alkoxycarbonyl-cyano-methylene)-1,3-dithietane, contributing to the development of complex chemical structures (Peseke, 1976).

  • This compound serves as a catalyst for carbon-carbon bond formation in organic synthesis, highlighting its significance in facilitating complex organic reactions (Fossey & Richards, 2004).

  • It has wide applications in optical polymer composite materials, construction, automotive, and other industries, demonstrating its versatility across various sectors (Dong Jianxun et al., 2018).

  • The compound is useful in the efficient regiospecific synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality. This use underscores its importance in synthesizing complex organic molecules (Mahata et al., 2003).

  • It also serves as a versatile template for the synthesis of novel heterocyclic scaffolds, such as amide adducts and amide derivatives. This application is crucial in the development of new chemical compounds (Amareshwar et al., 2011).

  • Derivatives of this compound are used as silver(I) ion sensors in membrane-based ion-selective electrodes, indicating its utility in analytical chemistry and sensor technology (Casabó et al., 1994).

  • In the field of organic chemistry, it is used in the preparation of non-symmetrical zwitterionic biscyanines, contributing to the synthesis of new chemical entities (Ioannou et al., 2012).

  • The compound is employed in synthesizing bis-3-alkyl-5-arylhydantoins and bis-3-alkyl-5-arylthiohydantoins with two and four carbon bridges, demonstrating its role in synthesizing pharmacologically relevant structures (Salerni et al., 1999).

  • It forms channel inclusion compounds, which are significant in the study of molecular interactions and host-guest chemistry (Fridman Moshe Kapon et al., 2006).

  • Its derivatives can be used in synthesizing new poly-functionalized cyanoiminopyrimidines, showing its importance in creating novel compounds with potential pharmacological applications (Moustafa & Amer, 2017).

  • It is also utilized in electrochemical studies of metal complexes on gold surfaces, indicating its applications in electrochemistry and materials science (Beloglazkina et al., 2007).

Safety And Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is very toxic to aquatic life, is very toxic to aquatic life with long-lasting effects, is harmful if swallowed, and may cause an allergic skin reaction . It is also considered to be potentially carcinogenic and has been identified as a cause of occupational asthma in certain industrial settings . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

properties

IUPAC Name

[2,4-diamino-5-methyl-3-(sulfanylmethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S2/c1-5-2-6(3-12)9(11)7(4-13)8(5)10/h2,12-13H,3-4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAOJVLBMPVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)CS)N)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869367
Record name (2,4-Diamino-5-methyl-1,3-phenylene)dimethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

[2,4-Diamino-5-methyl-3-(sulfanylmethyl)phenyl]methanethiol

CAS RN

102093-68-5
Record name 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102093685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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